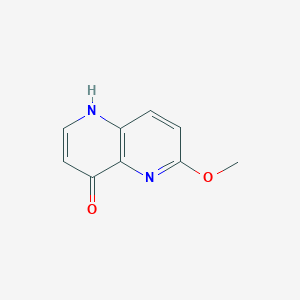

6-Methoxy-1,5-naphthyridin-4-ol

Overview

Description

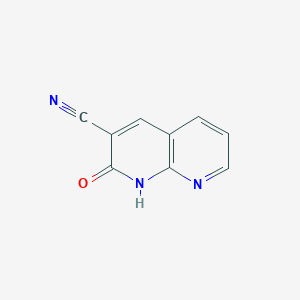

6-Methoxy-1,5-naphthyridin-4-ol is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, has been a subject of research for many years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction .Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,5-naphthyridin-4-ol can be analyzed based on its InChI Code: 1S/C9H8N2O2 . This indicates that the compound has 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methoxy-1,5-naphthyridin-4-ol include a molecular weight of 176.17 . Other properties such as boiling point, density, and pKa are not explicitly mentioned in the available resources.Scientific Research Applications

Anticancer Activity

1,5-Naphthyridines have been identified to possess anticancer properties. The specific functionalization of the naphthyridine core can lead to targeted activity against cancer cells. For instance, certain derivatives have been shown to act as sex hormone regulatory agents, which could be leveraged in hormone-dependent cancers .

Anti-HIV Activity

These compounds also exhibit anti-HIV properties. N-arylated or chromone-appended 1,5-naphthyridines have been reported to act as anti-HIV agents, suggesting potential use in the treatment or management of HIV/AIDS .

Antimicrobial Properties

The antimicrobial activity of 1,5-naphthyridines makes them candidates for developing new antibiotics or antiseptics. This application is particularly relevant given the rising concern over antibiotic resistance .

Analgesic and Anti-inflammatory Uses

Due to their analgesic and anti-inflammatory effects, 1,5-naphthyridines could be used in pain management and treatment of inflammatory disorders .

Antioxidant Effects

These compounds are known to have antioxidant activities, which could be useful in preventing oxidative stress-related diseases or in preserving food and cosmetic products .

Chemical Synthesis and Reactivity

1,5-Naphthyridines react with various reagents and undergo a range of reactions such as oxidations, reductions, and cross-coupling reactions. This reactivity can be harnessed in synthetic chemistry for creating complex molecules .

Formation of Metal Complexes

They can form complexes with metals, which could have applications in catalysis or material science. For example, a ruthenium(II) complex with a naphthyridine ligand has been synthesized .

Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines - Springer Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - MDPI Fused 1,5-Naphthyridines: Synthetic Tools and Applications - MDPI

Future Directions

The future directions in the research of 1,5-naphthyridine derivatives, including 6-Methoxy-1,5-naphthyridin-4-ol, could involve the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic applications.

Mechanism of Action

Target of Action

It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities . For instance, some 1,5-naphthyridine derivatives have shown excellent inhibitory activities toward Aurora kinases A and B, which play crucial roles in cell division .

Mode of Action

1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, leading to various biochemical interactions .

Biochemical Pathways

Given the broad biological activities of 1,5-naphthyridine derivatives, it can be inferred that multiple pathways could be influenced .

Result of Action

Given the biological activities of 1,5-naphthyridine derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular levels .

properties

IUPAC Name |

6-methoxy-1H-1,5-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-8-3-2-6-9(11-8)7(12)4-5-10-6/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMACLPPRSQXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464024 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1,5-naphthyridin-4-ol | |

CAS RN |

23443-25-6 | |

| Record name | 6-methoxy-1,5-naphthyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Phenoxymethyl)phenyl]methanol](/img/structure/B1312647.png)

![Imidazo[1,2-a]pyridin-6-amine](/img/structure/B1312656.png)

![3H-Benzo[e]indole](/img/structure/B1312658.png)

![1-[1-(2-Furylmethyl)-3-piperidinyl]methanamine](/img/structure/B1312663.png)